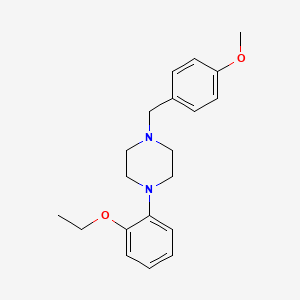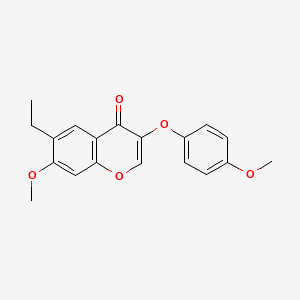
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPT-11, and it is a derivative of irinotecan, a chemotherapy drug used to treat cancer.
Wirkmechanismus
CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I. This enzyme is responsible for unwinding DNA during replication and repair. CPT-11 binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its function. This results in the accumulation of DNA damage and ultimately induces cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have both biochemical and physiological effects. Biochemically, CPT-11 inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage. Physiologically, CPT-11 induces cell death, which can lead to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPT-11 in lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the role of topoisomerase I in DNA replication and repair. However, one limitation of using CPT-11 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of CPT-11. One area of research is the development of new derivatives of CPT-11 with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the role of topoisomerase I in various diseases, including neurodegenerative disorders and viral infections. Additionally, the use of CPT-11 in combination with other drugs for cancer treatment is an area of active research.
Synthesemethoden
The synthesis of CPT-11 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to produce the intermediate, 3,4-dimethoxyphenylcyclohexanone. This intermediate is then reacted with 4-pyrrolidinopyridine and acetic anhydride to produce the final product, N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
CPT-11 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is necessary for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. CPT-11 has been used in the treatment of various cancers, including colorectal, lung, and ovarian cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-23-17-9-8-15(14-18(17)24-2)20(10-12-25-13-11-20)19(22)21-16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLRRLTIQDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


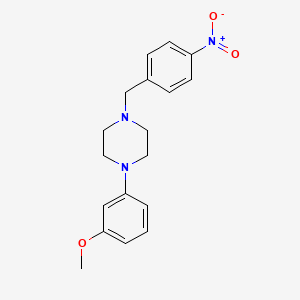

![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)
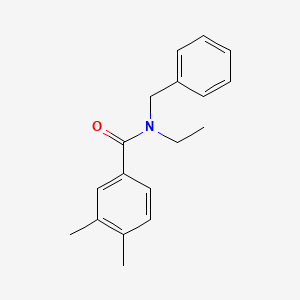
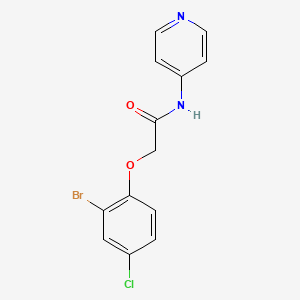

![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)
